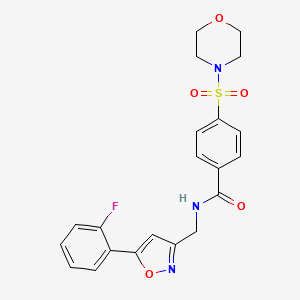

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c22-19-4-2-1-3-18(19)20-13-16(24-30-20)14-23-21(26)15-5-7-17(8-6-15)31(27,28)25-9-11-29-12-10-25/h1-8,13H,9-12,14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWVRMWQDHLIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The morpholinosulfonyl group is then attached through a sulfonylation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

-

Anticancer Properties :

- Preliminary studies suggest that compounds containing isoxazole and morpholino groups exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have shown growth inhibition percentages exceeding 70% against several cancer types, including breast and lung cancers .

- Anti-inflammatory Effects :

- Enzyme Inhibition :

Case Studies

Several studies highlight the effectiveness and potential applications of this compound:

- In Vitro Antitumor Activity :

-

Anti-inflammatory Studies :

- In vivo models demonstrated that treatment with the compound resulted in reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory responses. This positions the compound as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis .

Summary of Findings

The following table summarizes key findings regarding the biological activity and applications of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide:

| Property | Details |

|---|---|

| Anticancer Activity | Significant growth inhibition against various cancer cell lines (IC50 < 10 µM) |

| Anti-inflammatory Effects | Inhibition of IL-6 and TNF-α production in preclinical models |

| Enzyme Inhibition | Potential to inhibit kinases associated with tumor growth |

| Mechanism of Action | Modulation of receptor activity; targeting signaling pathways |

Mechanism of Action

The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs from the evidence:

Key Observations:

Core Heterocycles: The target’s isoxazole core differentiates it from thiazole (4d) and oxadiazole (LMM5) analogs. Isoxazoles generally exhibit higher metabolic stability compared to oxadiazoles due to reduced ring strain . Sulfonamide Linkage: The morpholinosulfonyl group in the target may enhance solubility compared to methylsulfonamide () or halogenated derivatives, as morpholine is a polar, water-solubilizing moiety .

Fluorine Substitution :

- The 2-fluorophenyl group in the target mirrors fluorinated analogs like Compound 10–15 (2,4-difluorophenyl) , which improve lipophilicity and membrane permeability.

Spectral Signatures :

- The absence of C=O IR bands in triazole-thiones (e.g., Compound 7–9) confirms tautomerization , whereas the target’s benzamide carbonyl (C=O) is expected at ~1660–1680 cm⁻¹.

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing on diverse sources and research findings.

Synthesis

The synthesis of this compound typically involves the formation of the isoxazole ring followed by the introduction of the morpholino sulfonyl group. The reaction conditions often include the use of coupling agents and specific solvents to facilitate the formation of the desired amide bond. The yield and purity of synthesized compounds are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including prostate cancer (LAPC-4 and LNCaP). For instance, compound 24j showed a dose-dependent inhibition of cell colony formation starting from a concentration as low as 1.56 µM .

The mechanism underlying the biological activity of this compound appears to involve modulation of the androgen receptor (AR) signaling pathway. In studies, it was observed that treatment with this compound resulted in decreased levels of AR protein and its downstream targets, such as Nkx3.1 and PSA, indicating a potential role in androgen-sensitive tumors .

Case Studies

- Prostate Cancer Cell Lines : In LAPC-4 cells, this compound significantly inhibited colony formation and reduced AR signaling markers after 48 hours of treatment .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its efficacy in vivo as well .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Colony Formation Inhibition | LAPC-4 | 1.56 | Significant reduction in colonies |

| AR Protein Level Reduction | LNCaP | 12.5 | Decreased Nkx3.1 and PSA levels |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, and how can purity be optimized?

- Methodology :

- Step 1 : Synthesize the isoxazole core via cyclocondensation of a nitrile oxide with an alkynyl precursor. Introduce the 2-fluorophenyl group at position 5 of the isoxazole through Suzuki-Miyaura coupling .

- Step 2 : Functionalize the benzamide moiety by sulfonylation of 4-aminobenzoic acid with morpholine sulfonyl chloride, followed by amide coupling with the isoxazole-methyl intermediate using EDCI/HOBt .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?

- Analytical Workflow :

- NMR : H and C NMR to confirm the presence of the 2-fluorophenyl group (δ 7.2–7.8 ppm, coupling patterns), morpholinosulfonyl (δ 3.5–3.7 ppm for morpholine protons), and benzamide carbonyl (δ ~168 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z calculated for C₂₂H₂₁FN₂O₄S: 428.1201) .

- X-ray Crystallography (if crystals form): Resolve spatial arrangement of the isoxazole and sulfonyl groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening Strategies :

- Enzymatic Assays : Test inhibition of kinases or sulfotransferases due to the morpholinosulfonyl group’s potential interaction with ATP-binding pockets .

- Cell-Based Assays : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter) in HEK-293 or RAW264.7 cells .

- Microbial Growth Inhibition : Screen against Gram-positive/negative bacteria (MIC determination) given structural similarities to known benzamide antibiotics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- SAR Strategies :

- Substituent Variation : Replace the 2-fluorophenyl group with electron-deficient (e.g., 3-CF₃) or -rich (e.g., 4-OCH₃) aryl groups to modulate lipophilicity and target affinity .

- Linker Optimization : Replace the methylene bridge with ethylene or carbonyl to alter conformational flexibility .

- Morpholinosulfonyl Modifications : Substitute morpholine with piperazine or thiomorpholine to explore hydrogen-bonding and steric effects .

Q. What experimental approaches can identify the compound’s biological target(s)?

- Target Deconvolution :

- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates, and identify bound proteins via LC-MS/MS .

- Surface Plasmon Resonance (SPR) : Screen against a panel of recombinant kinases or sulfotransferases to quantify binding kinetics .

- CRISPR-Cas9 Knockout : Generate gene-knockout cell lines to confirm target dependency in activity assays .

Q. How can contradictory activity data (e.g., potent in vitro vs. weak in vivo) be resolved?

- Troubleshooting Workflow :

- Purity Reassessment : Re-analyze compound via LC-MS to rule out degradation products .

- Off-Target Profiling : Use broad-spectrum kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Pharmacokinetic (PK) Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to assess bioavailability limitations .

Q. What formulation strategies improve solubility and stability for in vivo studies?

- Formulation Approaches :

- Co-Solvents : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≈150 nm) to enhance aqueous solubility and sustained release .

- Prodrug Design : Introduce phosphate esters at the benzamide carbonyl to improve membrane permeability .

Q. How can metabolic stability be evaluated, and what are common metabolic pathways?

- Metabolism Studies :

- Liver Microsomes : Incubate with human/rat microsomes (NADPH regeneration system) and identify metabolites via UPLC-QTOF .

- Primary Pathways : Oxidative defluorination (CYP3A4-mediated) and morpholine ring opening (CYP2D6) are likely, based on analogs .

- Stability Enhancement : Introduce deuterium at labile C-H bonds (e.g., methylene bridge) to retard oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.